molecular formula C17H14FN3O4 B2443520 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide CAS No. 2093512-52-6

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide

Cat. No.: B2443520
CAS No.: 2093512-52-6
M. Wt: 343.314
InChI Key: WTSHNJUHAOQJGR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, oxoazetidinyl, and nitrophenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of 4-fluorophenyl azetidinone: This intermediate can be synthesized through the cyclization of 4-fluorophenylamine with a suitable carbonyl compound under acidic conditions.

    Nitration of phenylacetic acid: The nitration of phenylacetic acid using a mixture of nitric acid and sulfuric acid yields 2-nitrophenylacetic acid.

    Coupling reaction: The final step involves the coupling of 4-fluorophenyl azetidinone with 2-nitrophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide
  • N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide
  • N-[1-(4-methylphenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide

Uniqueness

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide stands out due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-12-5-7-13(8-6-12)20-10-14(17(20)23)19-16(22)9-11-3-1-2-4-15(11)21(24)25/h1-8,14H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSHNJUHAOQJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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